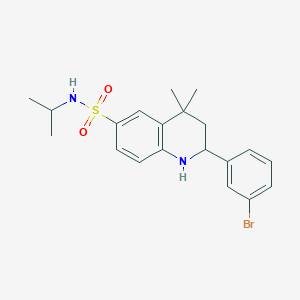

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Descripción general

Descripción

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, an isopropyl group, and a tetrahydroquinoline ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Sulfonamide Formation: Sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The sulfonamide moiety is recognized for its antibacterial properties, making this compound a candidate for antibiotic development. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms similar to those of traditional sulfonamides.

Case Studies

- Antibacterial Activity : Research has indicated that compounds with sulfonamide groups can effectively inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This suggests that 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide may exhibit similar inhibitory effects.

Neuropharmacology

The tetrahydroquinoline framework is associated with neuroprotective and anti-inflammatory activities. This compound could influence neurotransmitter systems and provide therapeutic benefits in neurological disorders.

Research Findings

- Neuroprotective Effects : Studies have shown that tetrahydroquinoline derivatives can protect neurons from oxidative stress-induced damage. This property is critical in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anti-inflammatory Activity : The compound may also modulate inflammatory pathways in the central nervous system, offering potential therapeutic avenues for conditions characterized by neuroinflammation.

Interaction Studies

Understanding the binding affinity of this compound to various biological targets is crucial for optimizing its therapeutic applications.

Techniques Used

- Molecular Docking : Computational studies can predict how well the compound binds to target proteins.

- In vitro Assays : Laboratory tests can evaluate the compound's effectiveness against specific biological targets.

Comparison with Related Compounds

The following table summarizes some structurally similar compounds and their unique attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3-Bromophenyl)-N-methylpiperidin-4-amines | Contains a piperidine ring | Known for analgesic properties |

| 4-Amino-N-(propan-2-yl)-benzenesulfonamide | Sulfonamide group present | Exhibits strong antibacterial activity |

| 7-Bromo-N,N-diethylquinolin-8-amines | Quinoline core | Potential anti-cancer activity |

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Chlorophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- 2-(3-Fluorophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Uniqueness

The presence of the bromophenyl group in 2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its chloro- and fluoro- analogs.

Actividad Biológica

2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, particularly in antimicrobial and neuroprotective domains. This article reviews the biological activity of this compound, synthesizing data from recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHBrNOS

- Molecular Weight : 437.39 g/mol

- CAS Number : 1391609-03-2

The presence of the sulfonamide group is critical for its biological activity, which is often associated with antibacterial properties. The tetrahydroquinoline core is linked to neuroprotective effects and potential modulation of neurotransmitter systems .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial effects. Preliminary studies suggest that this compound may exhibit similar properties. The compound's structure allows it to interfere with bacterial folic acid synthesis, a common mechanism for sulfonamide antibiotics.

Neuroprotective Effects

Research indicates that compounds with a tetrahydroquinoline structure can influence neuroprotective pathways. This compound may exhibit anti-inflammatory properties and could potentially be beneficial in treating neurological disorders by modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to:

- Inhibition of Enzymatic Pathways : The sulfonamide group likely interacts with enzymes involved in folate metabolism.

- Modulation of Neurotransmitter Systems : The tetrahydroquinoline framework may affect neurotransmitter levels, contributing to neuroprotection.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various sulfonamides found that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial effects comparable to established antibiotics .

Study 2: Neuroprotective Potential

In a model assessing neuroprotective effects against oxidative stress-induced neuronal damage, the compound demonstrated a significant reduction in cell death and improved cell viability compared to control groups. This suggests its potential application in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3-Bromophenyl)-N-methylpiperidin-4-amines | Contains a piperidine ring | Known for analgesic properties |

| 4-Amino-N-(propan-2-yl)-benzenesulfonamide | Sulfonamide group present | Exhibits strong antibacterial activity |

| 7-Bromo-N,N-diethylquinolin-8-amines | Quinoline core | Potential anti-cancer activity |

The unique combination of the tetrahydroquinoline structure and sulfonamide functionality in this compound may confer distinct biological activities not observed in other similar compounds.

Propiedades

IUPAC Name |

2-(3-bromophenyl)-4,4-dimethyl-N-propan-2-yl-2,3-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2O2S/c1-13(2)23-26(24,25)16-8-9-18-17(11-16)20(3,4)12-19(22-18)14-6-5-7-15(21)10-14/h5-11,13,19,22-23H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJWPFJOTYHESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.